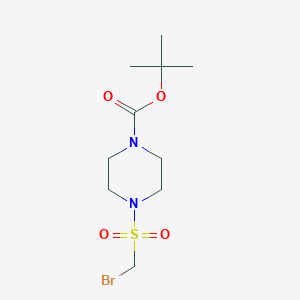

Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(bromomethylsulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrN2O4S/c1-10(2,3)17-9(14)12-4-6-13(7-5-12)18(15,16)8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUKARQJVGPWEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-93-8 | |

| Record name | tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and bromomethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The bromomethanesulfonyl group can be reduced to a methanesulfonyl group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used in solvents like acetonitrile or dichloromethane.

Major Products Formed

Substitution Reactions: Products include various substituted piperazine derivatives.

Reduction Reactions: Products include methanesulfonyl-substituted piperazine derivatives.

Oxidation Reactions: Products include N-oxides of piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug development. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

Case Study: Antidepressant Activity

Research has indicated that modifications of piperazine derivatives can lead to compounds with antidepressant properties. A study focusing on the synthesis of piperazine analogs demonstrated that introducing a bromomethanesulfonyl group could enhance the binding affinity to serotonin receptors, suggesting potential for antidepressant activity .

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in various organic reactions. Its ability to act as a leaving group facilitates nucleophilic substitutions, making it useful in the synthesis of more complex molecules.

Table: Comparison of Reactivity

| Compound | Leaving Group Ability | Application Area |

|---|---|---|

| This compound | High | Organic Synthesis |

| Tert-butyl chloroacetate | Moderate | Esterification Reactions |

| Benzyl bromide | High | Alkylation Reactions |

Material Science

Polymer Chemistry

The compound's functional groups allow it to be incorporated into polymer matrices, enhancing their mechanical properties. Research has shown that incorporating such sulfonamide derivatives can improve the thermal stability and elasticity of polymers, making them suitable for advanced applications like coatings and adhesives.

Case Study: Polymer Modification

A study demonstrated that adding this compound to polyurethanes resulted in improved tensile strength and flexibility. This modification is particularly beneficial for applications where durability is crucial, such as in automotive and aerospace components .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the activity of the target molecules. The piperazine ring can also interact with biological receptors, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Variations

a. tert-Butyl 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS: 1704069-30-6)

- Structure : Features a phenylsulfonyl group substituted with bromo and trifluoromethoxy groups.

- Key Differences : The sulfonyl group is aromatic, leading to distinct electronic effects (strong electron-withdrawing trifluoromethoxy) and steric bulk compared to the aliphatic bromomethanesulfonyl group in the target compound. This aromatic sulfonyl derivative is more suited for Suzuki-Miyaura couplings due to the boronic acid-compatible aryl bromide .

- Applications : Used in synthesizing fluorinated bioactive molecules, leveraging its trifluoromethoxy group for enhanced metabolic stability .

b. tert-Butyl 4-((3-Bromo-4-methoxyphenyl)sulfonyl)piperazine-1-carboxylate (CAS: 1300254-46-9)

- Structure : Contains a bromo-methoxy-substituted phenylsulfonyl group.

- Key Differences : The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing nature of the bromomethanesulfonyl group. This compound exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to the methoxy substituent .

- Applications : Intermediate in synthesizing tyrosine kinase inhibitors, where methoxy groups modulate binding affinity .

Non-Sulfonyl Analogues

a. tert-Butyl 4-(4-Bromo-2-fluorobenzyl)piperazine-1-carboxylate (CAS: 1260809-13-9)

- Structure : Benzyl-linked bromo and fluoro substituents.

- Key Differences : The benzyl group introduces a carbon spacer, reducing electron-withdrawing effects compared to sulfonyl derivatives. The fluorine atom enhances lipophilicity, making this compound advantageous in blood-brain barrier penetration studies .

- Applications : Precursor for CNS-targeting agents, such as serotonin receptor modulators .

b. tert-Butyl 4-[(4-Bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS: 1223432-70-9)

- Structure : Aryl carbonyl group with bromo and fluoro substituents.

- Key Differences : The carbonyl group increases electrophilicity, enabling amide bond formation. This contrasts with the sulfonyl group’s role in stabilizing transition states during substitutions. The compound’s reactivity is exploited in peptide coupling reactions .

- Applications : Building block for protease inhibitors, leveraging its carbonyl moiety for hydrogen-bonding interactions .

Functional Group Reactivity

The bromomethanesulfonyl group in the target compound facilitates SN2 reactions with amines or thiols, whereas aryl sulfonyl derivatives (e.g., CAS 1704069-30-6) are more prone to aryl cross-couplings . For example:

- Target Compound : Reacts with primary amines to yield sulfonamides, a key step in peptidomimetic synthesis .

- Aryl Sulfonyl Analogues : Participate in Stille couplings (e.g., with thiazole stannanes) to generate heterocyclic scaffolds .

Physical and Spectroscopic Properties

The target compound’s higher melting point and DMSO solubility reflect its polar sulfonyl group, whereas benzyl derivatives (e.g., CAS 1260809-13-9) remain liquid due to reduced crystallinity .

Biological Activity

Tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is modified by a tert-butyl group and a bromomethanesulfonyl moiety. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial effects. Below are key findings from recent studies:

Antimicrobial Activity

- Inhibition of Multidrug-Resistant Bacteria : The compound has shown potential in inhibiting the growth of multidrug-resistant strains of bacteria. In vitro studies demonstrated that it could enhance the efficacy of existing antibiotics against resistant strains by inhibiting efflux pumps, which are mechanisms bacteria use to expel antibiotics .

- Mechanism of Action : The proposed mechanism involves the compound's ability to disrupt bacterial membrane integrity, leading to cell death. This was evidenced by studies showing depolarization of the bacterial cytoplasmic membrane upon treatment with the compound .

Comparative Efficacy

A comparative analysis of this compound against other known antibacterial agents is summarized in Table 1.

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.78 - 3.125 | Antimicrobial against Gram-positive bacteria |

| Vancomycin | 0.5 - 2 | Last-resort antibiotic |

| Linezolid | 1 - 4 | Effective against MRSA |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on MRSA : A study published in European Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of MRSA strains at concentrations as low as 0.78 μg/mL, comparable to traditional antibiotics .

- Biofilm Formation : Another investigation focused on biofilm-forming bacteria, where the compound demonstrated strong activity against biofilms formed by Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in treating chronic infections associated with biofilms .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring and substituents significantly affect biological activity. For instance, variations in the bromine and sulfonyl groups have been linked to enhanced potency against specific bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-bromomethanesulfonylpiperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperazine-1-carboxylate derivatives with bromomethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or 1,4-dioxane at reflux temperatures (80–110°C). Reaction progress is monitored via TLC, and purification is achieved through silica gel chromatography .

Example Procedure :

- Mix tert-butyl piperazine-1-carboxylate (1.0 eq) and bromomethanesulfonyl chloride (1.2 eq) in 1,4-dioxane.

- Add K₂CO₃ (2.0 eq) and reflux for 6–12 hours.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Purify via column chromatography (hexane:ethyl acetate = 3:1).

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups and regioselectivity (e.g., piperazine ring substitution at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (e.g., using SHELXL for refinement) .

Q. What are the typical reaction pathways involving this compound?

Key reactions include:

- Nucleophilic Substitution : Replacement of the bromine atom with amines or thiols (e.g., in SN2 mechanisms).

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd catalysts to introduce aryl/heteroaryl groups .

- Deprotection : Acidic cleavage of the tert-butyloxycarbonyl (Boc) group (e.g., HCl/dioxane) to generate free piperazine intermediates .

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray analysis of this compound?

- Solvent Optimization : Use mixed solvents (e.g., hexane:ethyl acetate) for slow evaporation.

- Temperature Control : Crystallize at 4°C to enhance crystal lattice formation.

- Data Collection : Employ synchrotron radiation for small or weakly diffracting crystals. Refinement with SHELXL and validation via WinGX/ORTEP ensure structural accuracy .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

- Cross-Validation : Confirm molecular ions via HRMS and compare with theoretical isotopic patterns.

- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign connectivity.

- Dynamic Effects : Account for conformational flexibility in NMR (e.g., piperazine ring inversion) by analyzing variable-temperature NMR .

Q. What strategies optimize regioselectivity in substitution reactions?

- Steric and Electronic Effects : Use bulky bases (e.g., DBU) to direct substitution to less hindered positions.

- Catalytic Systems : Employ Pd-based catalysts with tailored ligands (e.g., XPhos) for selective cross-couplings.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites and transition states .

Q. How can computational tools aid in predicting reactivity or stability?

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Crystal Packing Analysis : Tools like Mercury (CCDC) predict intermolecular interactions affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.